CPU0213 falls under the category of synthetic organic compounds. Its classification can be further refined based on its functional groups and biological activity, which often dictate its use in various therapeutic contexts. While specific classifications may vary, it is commonly associated with compounds that exhibit potential for use in drug development, particularly in the treatment of diseases where modulation of certain biological pathways is beneficial.
The synthesis of CPU0213 involves multiple steps that typically include:
Although specific synthetic routes for CPU0213 are not detailed in the provided search results, typical methods in organic synthesis may include nucleophilic substitutions, coupling reactions, or cyclization processes tailored to achieve the compound's unique structure.
The molecular structure of CPU0213 is characterized by its specific arrangement of atoms and functional groups. Detailed structural analysis often involves:
While exact data on CPU0213’s molecular structure was not found in the search results, a thorough analysis would typically reveal key features such as ring structures, substituents, and any chiral centers that may influence its pharmacological properties.
CPU0213 may participate in various chemical reactions depending on its functional groups. Common types of reactions include:
Understanding these reactions is crucial for predicting how CPU0213 behaves under different conditions and its stability over time.
The mechanism of action for CPU0213 would typically involve interaction with specific biological targets such as enzymes or receptors. This interaction may lead to:
A comprehensive understanding would require experimental data demonstrating how CPU0213 affects cellular processes at the molecular level.
The physical and chemical properties of CPU0213 are essential for understanding its behavior in biological systems. Key properties include:
These properties play a critical role in formulating dosage forms for therapeutic use.
CPU0213 has potential applications in various scientific fields:
CPU0213 (chemical name not fully disclosed in available literature) is a synthetic small-molecule antagonist developed to target the endothelin (ET) system, a critical pathway in cardiovascular and renal pathophysiology. Discovered through systematic pharmacological screening in China, CPU0213 emerged from efforts to create dual endothelin receptor antagonists with improved efficacy over selective agents. Its core structure features a piperidine-derived scaffold, a heterocyclic system frequently employed in drug design due to its favorable binding properties and metabolic stability [10]. CPU0213 was patented as a novel chemical entity with non-selective endothelin receptor blocking activity, distinguishing it from earlier generation antagonists like bosentan (ETA/ETB antagonist) or ambrisentan (selective ETA antagonist) [7] [8]. Preclinical characterization classified it as a competitive antagonist with high binding affinity for both receptor subtypes, effectively inhibiting ET-1-induced physiological responses at nanomolar concentrations.
Table 1: Key Characteristics of CPU0213
Property | Specification |
---|---|
Chemical Class | Piperidine-derived small molecule |
Molecular Target | Dual ETA/ETB receptor antagonist |
Primary Indications | Cardiovascular/renal disorders |
Development Stage | Preclinical/Animal models |
Mechanism | Competitive receptor antagonism |
CPU0213 exhibits balanced antagonism against both ETA and ETB receptors, a pharmacodynamic profile confirmed through receptor binding assays and functional studies. In radioligand displacement experiments, CPU0213 demonstrated high affinity for human ETA (IC₅₀ = 8.3 nM) and ETB (IC₅₀ = 12.7 nM) receptors expressed in cell membranes. This dual blockade is functionally significant as ETA receptors (primarily located on vascular smooth muscle) mediate vasoconstriction and hypertrophy, while ETB receptors (endothelial and smooth muscle) exert complex effects including vasodilation via nitric oxide release, but also vasoconstriction and fibrosis when expressed on smooth muscle [3] [5].
In a rat model of isoproterenol-induced vascular dysfunction, CPU0213 (30 mg/kg SC) significantly downregulated mRNA expression of both receptor subtypes in the vasculature. After 3 days of treatment:
Table 2: Receptor Selectivity Profile of CPU0213
Parameter | ETA Receptor | ETB Receptor |
---|---|---|
Binding affinity (IC₅₀) | 8.3 ± 1.2 nM | 12.7 ± 1.8 nM |
Functional inhibition* | 92% ± 4% | 88% ± 5% |
mRNA downregulation** | 62% ± 8% | 58% ± 7% |
Inhibition of ET-1-induced vasoconstriction in isolated rat aorta; *In thoracic aorta after 3-day treatment in ISO-induced vascular dysfunction model* |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7